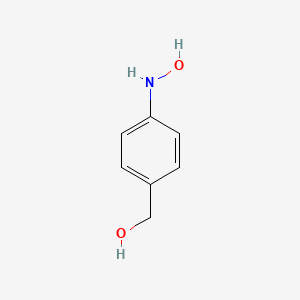
(4-(Hydroxyamino)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Hydroxyamino)phenyl)methanol is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a hydroxyamino group (-NH-OH) attached to a phenyl ring, which is further connected to a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxyamino)phenyl)methanol typically involves the reduction of 4-nitrobenzyl alcohol. The reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or water.
Reaction Time: Several hours to ensure complete reduction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-(Hydroxyamino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can convert the hydroxyamino group to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nitric acid (HNO3), bromine (Br2).
Major Products:
Oxidation Products: 4-nitrosobenzyl alcohol, 4-nitrobenzyl alcohol.
Reduction Products: 4-aminobenzyl alcohol.
Substitution Products: 4-bromo- or 4-nitro-substituted derivatives.
Scientific Research Applications
(4-(Hydroxyamino)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (4-(Hydroxyamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions.
Comparison with Similar Compounds
4-Aminobenzyl alcohol: Lacks the hydroxyamino group, leading to different reactivity and applications.
4-Nitrobenzyl alcohol: Contains a nitro group instead of a hydroxyamino group, resulting in distinct chemical behavior.
Uniqueness: (4-(Hydroxyamino)phenyl)methanol is unique due to the presence of both hydroxyamino and methanol groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
99237-42-0 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
[4-(hydroxyamino)phenyl]methanol |
InChI |
InChI=1S/C7H9NO2/c9-5-6-1-3-7(8-10)4-2-6/h1-4,8-10H,5H2 |
InChI Key |
OFZOEIARFVUPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


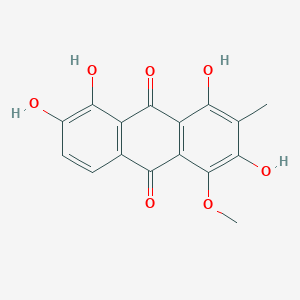
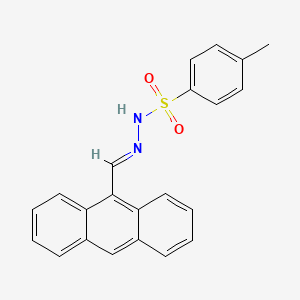
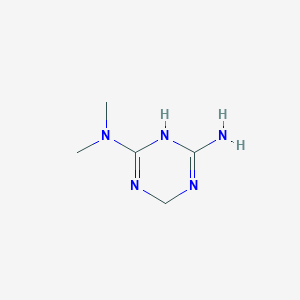
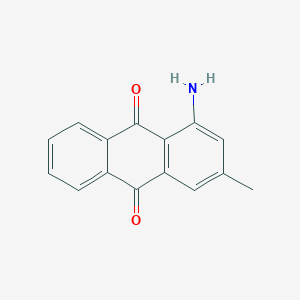

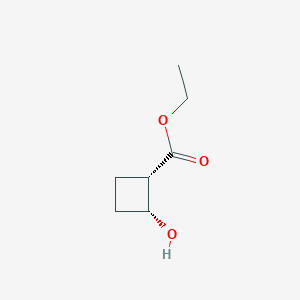
![Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium](/img/structure/B13144847.png)


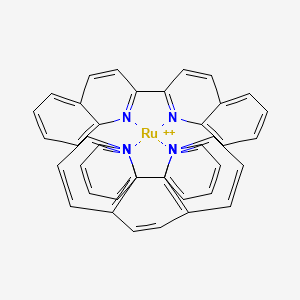
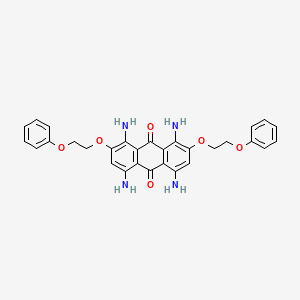
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)

![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]](/img/structure/B13144891.png)
